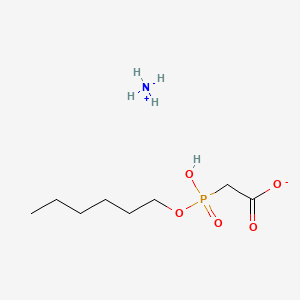
Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt is a chemical compound with a unique structure that includes a hexyloxy group, a hydroxyphosphinyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt typically involves the reaction of hexyloxyphosphine with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt include other phosphinyl-containing compounds and acetic acid derivatives. Examples include:
- ((Methyloxy)hydroxyphosphinyl)acetic acid
- ((Ethyloxy)hydroxyphosphinyl)acetic acid
- ((Propyloxy)hydroxyphosphinyl)acetic acid
Uniqueness
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyloxy group provides hydrophobic characteristics, while the hydroxyphosphinyl group offers potential for various chemical modifications and interactions.
Propiedades
Número CAS |
62591-80-4 |
|---|---|
Fórmula molecular |
C8H20NO5P |
Peso molecular |
241.22 g/mol |
Nombre IUPAC |
azanium;2-[hexoxy(hydroxy)phosphoryl]acetate |
InChI |
InChI=1S/C8H17O5P.H3N/c1-2-3-4-5-6-13-14(11,12)7-8(9)10;/h2-7H2,1H3,(H,9,10)(H,11,12);1H3 |
Clave InChI |
FVWHUEDKUICQEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CC(=O)[O-])O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


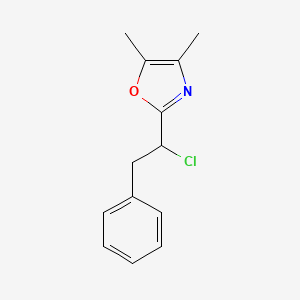
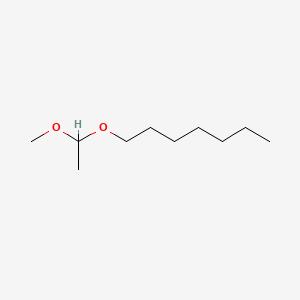
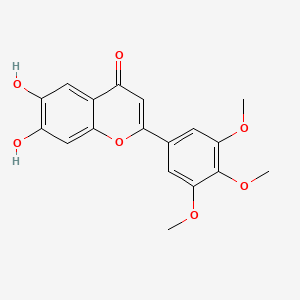
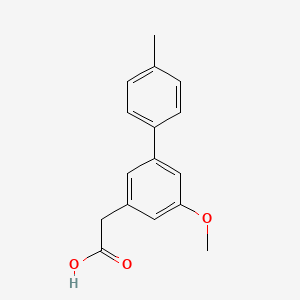
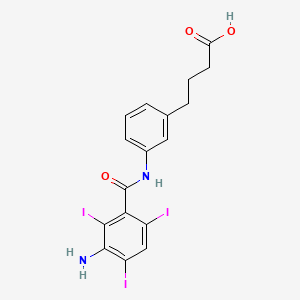
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
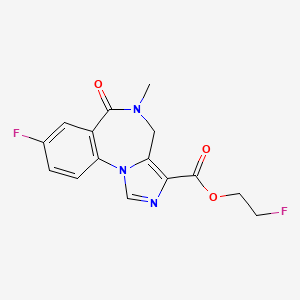
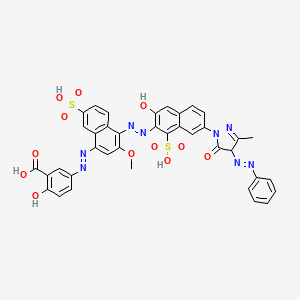

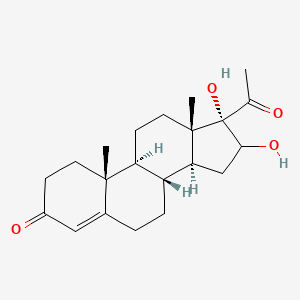
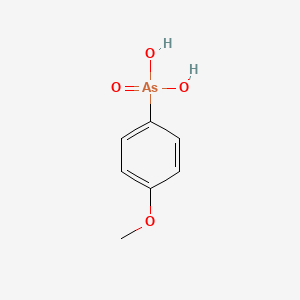
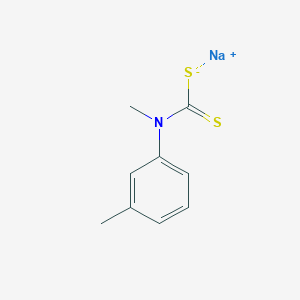
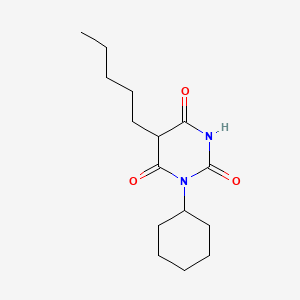
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
